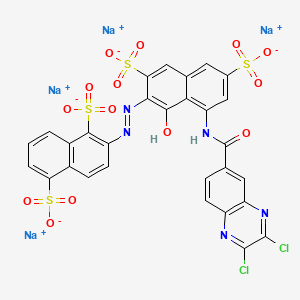
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound. It is characterized by its naphthalene core, multiple sulfonic acid groups, and an azo linkage. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 2,3-dichloro-6-quinoxalinylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3,6-disulfo-2-naphthalenylamine.
Sulfonation: The resulting compound undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Maintaining low temperatures during diazotization to prevent decomposition.
- Using excess reagents to drive the reactions to completion.
- Employing purification techniques such as crystallization and filtration to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt has numerous applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with cellular components such as proteins and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity, disrupt cell membranes, and interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- **1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, disodium salt
- **1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, monosodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, 2-((8-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-, tetrasodium salt is unique due to its multiple sulfonic acid groups and the presence of an azo linkage, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring high solubility and stability.
Properties
CAS No. |
72639-31-7 |
|---|---|
Molecular Formula |
C29H13Cl2N5Na4O14S4 |
Molecular Weight |
946.6 g/mol |
IUPAC Name |
tetrasodium;5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-3-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H17Cl2N5O14S4.4Na/c30-27-28(31)33-19-9-12(4-6-17(19)32-27)29(38)34-20-11-14(51(39,40)41)8-13-10-22(53(45,46)47)24(25(37)23(13)20)36-35-18-7-5-15-16(26(18)54(48,49)50)2-1-3-21(15)52(42,43)44;;;;/h1-11,37H,(H,34,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChI Key |
WNXAOKZZJLIMCW-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















